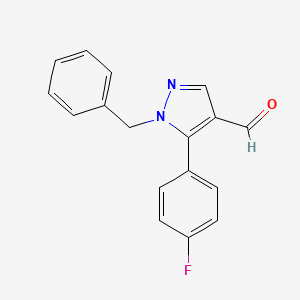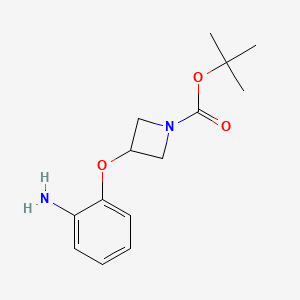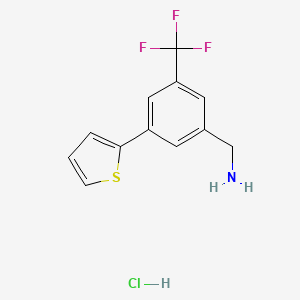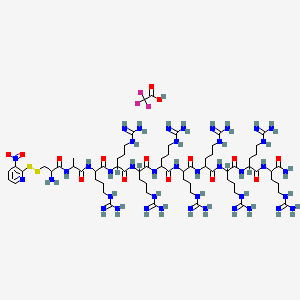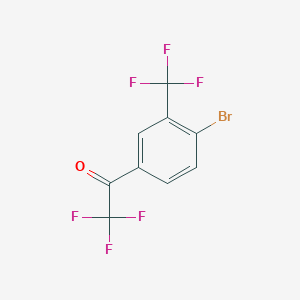
1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amines, thiols, or ethers can be formed.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one: This compound shares similar structural features but has a pyrrolidinone ring instead of a trifluoroethanone group.
4-Bromo-3-(trifluoromethyl)aniline: This compound has an amino group instead of the ethanone group.
Uniqueness: 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its trifluoroethanone moiety also contributes to its unique properties compared to similar compounds.
Properties
Molecular Formula |
C9H3BrF6O |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3BrF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H |
InChI Key |
BPQUAFUDJPOEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


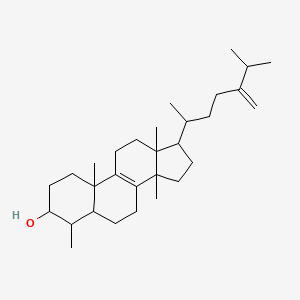

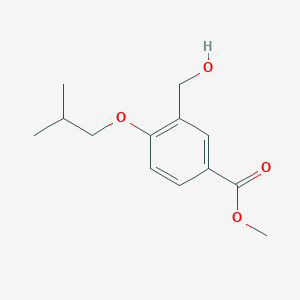
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

